Butyraldehyde oxime

Description

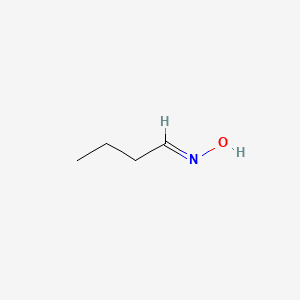

Butyraldehyde oxime (CAS: 110-69-0, molecular formula: C₄H₉NO) is an oxime derived from the aldehyde butyraldehyde (butanal). It is synthesized via the reaction of butyraldehyde with hydroxylamine hydrochloride under basic conditions, achieving yields up to 98% . Structurally, it exists as a mixture of (E)- and (Z)-isomers , with applications spanning analytical chemistry, industrial synthesis, and mineral processing. For instance, it serves as a precursor for 5-hydroxyoctan-4-one oxime (HOO), a collector agent in malachite flotation that outperforms benzohydroxamic acid (BHA) in efficiency . Its physical properties include moderate water solubility and stability under ambient conditions .

Propriétés

IUPAC Name |

(NE)-N-butylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVGTQEGGOZRN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber., Clear colorless liquid; [NTP] | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

136 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.923 (NTP, 1992) - Less dense than water; will float | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-69-0, 5775-75-7 | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyraldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NOR86SYAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-21.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BUTYRALDOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

In this approach, butyraldehyde reacts with ammonia and hydrogen peroxide (H₂O₂) under mild conditions. The TS1 catalyst facilitates the in situ generation of hydroxylamine (NH₂OH) from ammonia and H₂O₂, which subsequently condenses with the aldehyde to form butyraldehyde oxime. The overall reaction is represented as:

Optimization and Yield

Key parameters were optimized for cyclohexanone oxime synthesis, which were extrapolated to butyraldehyde:

-

Temperature : 65°C

-

Reaction time : 1.5 hours

-

Molar ratio : Butyraldehyde:NH₃:H₂O₂ = 1:2.5:1.1

Under these conditions, the method achieved high yields (>90%) for this compound while eliminating organic solvents. The TS1 catalyst demonstrated reusability over multiple cycles without significant activity loss.

Hydroxylamine Hydrochloride-Oxalic Acid System in Acetonitrile

A 2015 study introduced a versatile oximation protocol using hydroxylamine hydrochloride (NH₂OH·HCl) and oxalic acid (H₂C₂O₄) in acetonitrile.

Reaction Setup and Scope

The method involves refluxing butyraldehyde with NH₂OH·HCl and H₂C₂O₄ (1:1:1 molar ratio) in acetonitrile for 60 minutes. Oxalic acid acts as both a proton source and dehydrating agent, accelerating imine formation:

Performance and Scalability

The optimized conditions yielded 95% this compound, with broader applicability to aromatic and aliphatic aldehydes. Key advantages include:

-

Short reaction time : 1 hour

-

High purity : Minimal byproducts due to oxalic acid’s dual role

-

Solvent choice : Acetonitrile’s high polarity enhances reactant miscibility.

Tin-Catalyzed Oximation for Industrial Applications

A patent (US3808275A) discloses a tin-catalyzed method to synthesize oximes, emphasizing industrial scalability and reduced hydroxylamine decomposition.

Catalytic Role and Process Parameters

Tin compounds (e.g., stannous chloride) stabilize hydroxylamine, preventing its degradation during the reaction. Butyraldehyde and hydroxylamine sulfate are mixed in water, with ammonia gas introduced to adjust pH to 5. The process involves:

Analyse Des Réactions Chimiques

Hydrolysis to Aldehyde and Hydroxylamine

Butyraldehyde oxime undergoes acid-catalyzed hydrolysis to regenerate n-butanal and hydroxylamine. This reaction proceeds via protonation of the oxime oxygen, followed by cleavage of the C=N bond.

Conditions :

Mechanism :

-

Protonation of the oxime oxygen to form a hydroxylamine intermediate.

-

Nucleophilic attack by water at the electrophilic carbon, leading to bond cleavage.

Applications :

Reduction to Primary Amines

This compound is reduced to n-butylamine under hydrogenation or via hydride reagents.

Conditions :

Reaction :

Key Findings :

-

Secondary amines may form as byproducts; KOH addition suppresses this, yielding >90% primary amine .

Beckmann Rearrangement to Nitriles

Unlike ketoximes (which rearrange to amides), aldoximes like this compound form nitriles under acidic conditions.

Conditions :

Mechanism :

-

Protonation of the hydroxyl group, converting it to a better leaving group (OH₂⁺).

-

Migration of the anti-positioned alkyl group to nitrogen, forming a nitrilium ion.

Reaction :

Applications :

Dehydration to Nitriles

This compound dehydrates directly to nitriles using acid anhydrides or POCl₃.

Conditions :

Reaction :

Key Advantage :

Metal-Mediated Reactions

This compound participates in coordination chemistry, forming complexes with transition metals.

Examples :

-

Titanium Complexes : Reacts with CpTiCl₃ to form [TiCp(C₄H₉CH=N-O)Cl₂], enabling catalytic applications .

-

Copper-Catalyzed Allylation : Forms allyl ethers via radical intermediates in the presence of CuI and allyl bromides .

Mechanistic Insight :

Oxidation Reactions

This compound exhibits limited stability toward strong oxidizers, leading to explosive decomposition.

Hazard Note :

Observed Byproducts :

Reactivity with Acids and Bases

Acid Sensitivity :

Applications De Recherche Scientifique

Pharmaceuticals

Butyraldehyde oxime serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug formulations due to their biological activity. For instance, this compound has been studied for its potential use in developing anti-inflammatory agents .

Agrochemicals

In agrochemical applications, this compound is used to produce herbicides and pesticides. It acts as a precursor for compounds that exhibit herbicidal properties, contributing to effective weed management strategies in agriculture .

Polymer Manufacturing

The compound is also significant in the production of plastics and rubber. It is employed as a stabilizer or anti-skinning agent in various formulations, enhancing the durability and performance of polymer products .

Case Study 1: Synthesis Optimization

A study highlighted the optimization of this compound synthesis using tin-containing catalysts, achieving a conversion rate exceeding 99% with high selectivity for the desired oxime product. The results demonstrated that adjusting reaction conditions could significantly improve yield and reduce by-products .

| Catalyst Used | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| No Catalyst | 94.9 | 72.3 |

| Tin Compound | 100 | 98 |

Case Study 2: Agrochemical Development

Research on this compound derivatives revealed their effectiveness as herbicides in controlling specific weed species. Field trials indicated that formulations containing these derivatives resulted in significant weed suppression compared to untreated controls .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider its safety profile. Exposure can lead to respiratory irritation and other health risks if not handled properly. Regulatory guidelines recommend appropriate safety measures when working with this compound to mitigate potential hazards .

Mécanisme D'action

The mechanism of action of butyraldehyde oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group (-C=NOH) can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparaison Avec Des Composés Similaires

Structural Isomers: 2-Butanone Oxime

This compound and 2-butanone oxime (CAS: 96-29-7) are structural isomers, both sharing the molecular formula C₄H₉NO. However, their parent compounds—butyraldehyde (an aldehyde) and 2-butanone (a ketone)—impart distinct properties:

- Chromatographic Separation: Butyraldehyde and 2-butanone exhibit overlapping retention times in HPLC analysis due to similar polarity, complicating their separation . This challenge extends to their oximes, necessitating optimized methods for analytical differentiation.

- Applications: While this compound is used in mineral flotation , 2-butanone oxime finds niche roles as a corrosion inhibitor or polymer stabilizer .

Other Aldehyde-Derived Oximes

Oximes derived from short-chain aldehydes (e.g., formaldehyde, acetaldehyde) and longer-chain analogs (e.g., pentanal, hexanal) exhibit varying properties:

- Derivatization Efficiency : In gas chromatography-mass spectrometry (GC-MS), this compound forms stable derivatives with PFBHA (o-[(pentafluorobenzyl)methyl]), similar to formaldehyde and acetaldehyde oximes. However, longer-chain oximes (e.g., pentanal oxime) may require adjusted derivatization protocols .

- Physical Properties: Increasing carbon chain length correlates with higher molecular weight and reduced solubility in polar solvents. For example, formaldehyde oxime (CH₃NO, MW: 47.03 g/mol) is highly water-soluble, whereas this compound (C₄H₉NO, MW: 87.12 g/mol) shows moderate solubility .

Ketone-Derived Oximes

Ketone-derived oximes, such as acetone oxime (C₃H₇NO), differ in reactivity due to the absence of an alpha-hydrogen:

- Synthesis : Acetone oxime is synthesized via ketone-hydroxylamine reactions, similar to aldehyde oximes, but typically requires milder conditions .

- Applications : Acetone oxime is used in resin crosslinking, whereas this compound’s utility in mineral processing highlights its superior metal-binding affinity .

Aromatic Oximes

Aromatic oximes, such as 9-anthraldehyde oxime, exhibit enhanced stability and reactivity in cycloaddition reactions due to conjugation with aromatic systems. These oximes are pivotal in synthesizing heterocycles (e.g., isoxazoles), unlike aliphatic oximes like this compound, which are more suited to industrial bulk processes .

Table 1: Comparative Overview of Key Oximes

Research Findings and Industrial Relevance

- Analytical Chemistry : this compound’s derivatization with PFBHA enables sensitive detection in vaping emissions and diesel exhaust, alongside formaldehyde and acetaldehyde oximes .

- Industrial Synthesis : High-yield synthesis (98%) makes this compound a cost-effective intermediate for HOO, which enhances copper oxide mineral recovery .

- Safety and Handling : this compound requires storage in cool, ventilated areas due to its moderate volatility, contrasting with more stable aromatic oximes .

Activité Biologique

Butyraldehyde oxime, also known as butanal oxime or n-butyraldehyde oxime, is an organic compound with the formula C4H9NO. It is primarily used as an anti-skinning agent in paints and coatings, as well as in various chemical syntheses. This article delves into the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential effects on human health based on diverse research findings.

- Molecular Formula : C4H9NO

- CAS Number : 110-69-0

- Appearance : Colorless liquid

- Flash Point : 60 °C (140 °F)

- Density : Slightly less than water

Acute and Chronic Toxicity

Research has demonstrated that this compound exhibits significant toxicity in animal studies. The National Toxicology Program (NTP) conducted extensive testing on F344/N rats and B6C3F1 mice, revealing critical insights into its toxicological profile.

-

15-Day Study :

- Animals received varying concentrations (0 to 5,000 ppm) of this compound in drinking water.

- High doses resulted in body weight loss and mortality among rats and mice.

- Clinical signs included lethargy, ataxia, and behavioral changes.

-

14-Week Gavage Study :

- Doses ranged from 0 to 600 mg/kg administered five days a week.

- Significant findings included:

- Mortality at the highest dose (600 mg/kg).

- Clinical signs such as loss of coordination and increased grooming behavior.

- Hematological changes indicating methemoglobinemia and responsive anemia.

The following table summarizes key findings from these studies:

| Dose (mg/kg) | Observed Effects | Notes |

|---|---|---|

| 0 | Control group | No adverse effects |

| 25 | Mild effects observed | Minimal impact on body weight |

| 100 | Moderate toxicity | Behavioral changes noted |

| 200 | Severe toxicity | Decreased body weight |

| 600 | High mortality rate | Significant clinical symptoms observed |

Mutagenicity

Genetic toxicology studies have shown that this compound is mutagenic. In assays using Salmonella typhimurium strains, it induced mutations in the presence of liver S9 fractions. Specifically:

- Mutagenic Activity :

- Positive results were recorded in strain TA1535.

- An equivocal response was noted in TA100.

- No mutagenicity was observed in TA98.

Additionally, chromosomal aberrations were detected in cultured Chinese hamster ovary cells exposed to this compound, reinforcing concerns regarding its mutagenic potential .

Case Studies and Applications

This compound has been utilized beyond its role in coatings. For instance, it has been employed as an anti-nitrous agent in operations involving the reductive stripping of plutonium. This application highlights its versatility in chemical processes, though it also raises safety considerations due to its toxic nature .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing butyraldehyde oxime in laboratory settings, and how can purity be validated?

- Methodological Answer : this compound is synthesized via oxime formation, typically involving the reaction of n-butyraldehyde with hydroxylamine sulfate under controlled pH and temperature. To optimize yield, maintain a stoichiometric ratio (1:1 aldehyde to hydroxylamine) in an aqueous acidic medium (pH 4–5) at 60–70°C for 2–3 hours . Validate purity using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect unreacted aldehyde or hydroxylamine byproducts. Confirm structural identity via FTIR (C=N stretch at ~1660 cm⁻¹) and ¹H NMR (oxime proton at δ 8.5–9.0 ppm) .

Q. How can researchers safely handle this compound in laboratory experiments?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents. In case of exposure, follow first-aid protocols: rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention. Document handling procedures in line with OECD SIDS guidelines for hazardous chemicals .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Combine FTIR (to confirm oxime functional groups) with ¹³C NMR (to resolve carbon environments, e.g., C=N at ~150 ppm) and GC-FTIR for isomer differentiation. For dynamic studies (e.g., isomerization), use variable-temperature GC with multivariate curve resolution to track elution profiles of syn/anti isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when studying this compound’s reactivity?

- Methodological Answer : Conflicting data (e.g., unexpected NMR shifts or GC retention times) may arise from isomerization or solvent interactions. Address this by:

- Conducting control experiments under inert atmospheres to rule out oxidation.

- Using deuterated solvents to eliminate solvent interference in NMR.

- Applying chemometric analysis (e.g., multivariate curve resolution) to deconvolute overlapping GC-FTIR peaks .

Q. What experimental designs are suitable for investigating this compound’s role in autoxidation inhibition?

- Methodological Answer : Design a kinetic study comparing autoxidation rates of butyraldehyde with/without oxime additives. Use EPR spectroscopy to detect radical intermediates (e.g., peroxyl radicals) and quantify inhibition efficiency. Validate via ¹H NMR by tracking aldehyde proton disappearance (δ ~9.5 ppm) and carboxylic acid formation (δ ~12 ppm) . Include triplicate trials and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. How can metabolic engineering approaches leverage this compound pathways for bioproduction?

- Methodological Answer : Clone butyraldehyde dehydrogenase (e.g., adhE2) and butanol dehydrogenase (bdh) genes into E. coli. Compare fermentation product distributions (via HPLC or GC) between strains with/without bdh to determine if oxime intermediates are metabolized. Use RNA-seq to identify rate-limiting enzymes and optimize pathway flux .

Q. What strategies mitigate isomerization artifacts in GC analysis of this compound?

- Methodological Answer : Isomerization during GC analysis can be minimized by:

- Lowering injector temperatures (<200°C) to prevent thermal rearrangement.

- Using polar stationary phases (e.g., PEG) to enhance isomer separation.

- Validating results with off-line techniques like 2D NMR (COSY, HSQC) to confirm structural assignments .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials per Beilstein Journal guidelines .

- Data Interpretation : Cross-reference spectroscopic data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

- Ethical Compliance : Cite primary literature for known compounds and disclose modifications to established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.